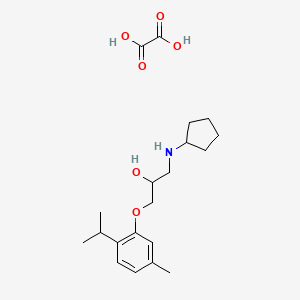
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentylamino group, an isopropyl-substituted phenoxy group, and a propanol backbone, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 2-isopropyl-5-methylphenol, which can be achieved through Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination Reaction: The phenoxy intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentylamino group.
Propanol Backbone Addition: The final step involves the reaction of the aminated intermediate with epichlorohydrin to form the propanol backbone, followed by oxalate formation through reaction with oxalic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or biochemical research.
Comparison with Similar Compounds
- 1-(Cyclopentylamino)-3-(2-isopropylphenoxy)propan-2-ol
- 1-(Cyclopentylamino)-3-(2-methylphenoxy)propan-2-ol
- 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol
Uniqueness: 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15;3-1(4)2(5)6/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISRPCRWHTYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)
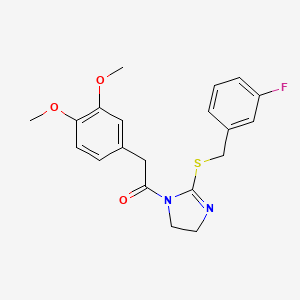
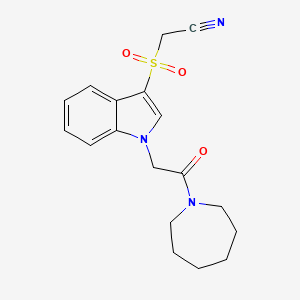
amine hydrochloride](/img/structure/B3008035.png)
![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B3008043.png)
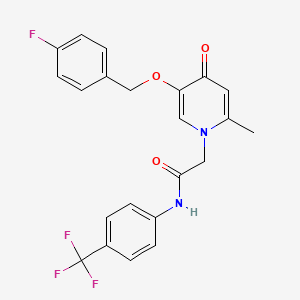
![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)
![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)
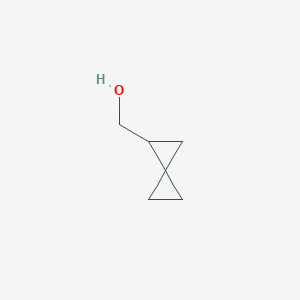
![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)
